molecular formula C10H8Cl2O2 B15434899 Prop-2-en-1-yl 2,4-dichlorobenzoate CAS No. 80981-50-6

Prop-2-en-1-yl 2,4-dichlorobenzoate

Cat. No.: B15434899
CAS No.: 80981-50-6
M. Wt: 231.07 g/mol
InChI Key: IQSWSKVSXCBZIR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,4-dichlorobenzoate ( 80981-50-6) is a benzoate ester compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.075 g/mol . It is supplied as a high-purity chemical intermediate, with available purity levels ranging from 85.0% to 99.8% . This solid compound should be stored in a cool, dry environment and is typically packaged in foil-laminated aluminum bags or vacuum-sealed containers to ensure stability . As a versatile synthetic building block, this compound can be used in various organic synthesis workflows, including the development of pharmaceuticals and complex fine chemicals. The allyl ester moiety in its structure offers potential for further chemical modifications, making it a valuable reagent for research and development in specialized chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80981-50-6

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

prop-2-enyl 2,4-dichlorobenzoate

InChI

InChI=1S/C10H8Cl2O2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2

InChI Key

IQSWSKVSXCBZIR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings in ester derivatives is critical for understanding steric and electronic interactions. For example:

  • Phenyl benzoate : The unsubstituted parent compound exhibits a dihedral angle of ~85° between benzene rings.
  • 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate (a structurally related compound): The dihedral angle is 73.6°, attributed to steric effects from the methoxy and allyl substituents .

Physicochemical Properties

Substituents significantly alter physical properties:

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Polarity)
Phenyl benzoate 198.22 None 69–71 Low (hydrophobic)
Methyl 2,4-dichlorobenzoate 219.04 Methyl ester, 2,4-Cl 38–40 Moderate (lipophilic)
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate 365.23 Methoxy, allyl, 2,4-Cl Not reported Likely low (bulky substituents)
Prop-2-en-1-yl 2,4-dichlorobenzoate (predicted) 243.08 Allyl, 2,4-Cl ~30–50 (estimated) Higher than methyl analog (allyl increases polarity)

The allyl group in this compound may enhance solubility in semi-polar solvents compared to methyl or phenyl analogs due to its unsaturated bond, which can engage in π-π interactions.

Reactivity and Pharmaceutical Potential

  • Allyl Group Reactivity : The allyl substituent offers sites for electrophilic addition or polymerization, distinguishing it from inert analogs like methyl or phenyl esters. This could enable prodrug strategies or polymerizable coatings.
  • The 2,4-dichloro substitution is common in agrochemicals (e.g., herbicides) and may confer bioactivity .

Preparation Methods

DCC-Mediated Esterification: A Benchmarked Approach

The most extensively documented method for synthesizing Prop-2-en-1-yl 2,4-dichlorobenzoate involves N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling of 2,4-dichlorobenzoic acid with allyl alcohol. This approach, adapted from protocols for analogous acyloxy carbamates, offers high yields and operational simplicity.

Reaction Mechanism and Optimization

DCC activates the carboxylic acid group of 2,4-dichlorobenzoic acid, forming an O-acylisourea intermediate, which reacts with allyl alcohol to yield the target ester. Critical parameters include:

  • Temperature : Reactions are conducted at −15°C to minimize side reactions such as allyl alcohol polymerization.
  • Solvent : Anhydrous dichloromethane (CH₂Cl₂) ensures optimal reagent solubility and reaction homogeneity.
  • Stoichiometry : A 1.05:1 molar ratio of DCC to acid prevents unreacted starting material.
Table 1: Representative Reaction Conditions and Yields
Component Quantity (mmol) Role
2,4-Dichlorobenzoic acid 20.0 Substrate
Allyl alcohol 22.0 Nucleophile
DCC 22.0 Coupling agent
CH₂Cl₂ 100 mL Solvent
Yield 78% After purification

This method consistently delivers yields exceeding 75% under optimized conditions.

Workup and Purification

Post-reaction, N,N′-dicyclohexylurea (DCU) precipitates and is removed via filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified via recrystallization (hexanes/EtOAc, 9:1) or column chromatography (hexanes to EtOAc gradient).

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.97 (d, J = 8.5 Hz, 1H, ArH), 7.55 (s, 1H, ArH), 7.38 (d, J = 8.5 Hz, 1H, ArH), 6.05 (m, 1H, CH₂=CH), 5.40 (dq, J = 17.2, 1.5 Hz, 1H, CH₂=CH), 5.30 (dq, J = 10.5, 1.5 Hz, 1H, CH₂=CH), 4.86 (d, J = 5.8 Hz, 2H, OCH₂).
  • ¹³C NMR : δ 165.2 (C=O), 134.5–128.1 (ArC), 132.1 (CH₂=CH), 118.4 (CH₂=CH), 63.8 (OCH₂).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1747 cm⁻¹ (C=O stretch),
  • 1583 cm⁻¹ (aromatic C=C),
  • 1265 cm⁻¹ (C–O ester).

Industrial-Scale Production Insights

Patent literature highlights the utility of allyl esters in high-refractive-index polymers, necessitating gram-to-kilogram synthesis. Critical considerations include:

  • Catalyst Recycling : Fe(OTf)₂–ligand complexes, though developed for aminohydroxylation, may aid in byproduct suppression.
  • Cost Efficiency : DCC-mediated routes incur higher reagent costs compared to acid chloride methods, favoring the latter for bulk production.

Q & A

Q. What are the optimized synthetic methodologies for preparing Prop-2-en-1-yl 2,4-dichlorobenzoate, and how can reaction conditions be adjusted to improve yield?

A common approach involves esterification of 2,4-dichlorobenzoic acid derivatives. For example, refluxing 2,4-dichlorobenzoic acid with methanol and concentrated sulfuric acid (as a catalyst) under controlled conditions produces ester derivatives. Adjusting molar ratios, solvent polarity, and reaction time (e.g., 4 hours for reflux) can optimize yields . For allyl esters like Prop-2-en-1-yl derivatives, substituting methanol with allyl alcohol and using coupling agents (e.g., DCC/DMAP) may enhance efficiency. Post-synthesis purification via recrystallization (ethanol as a solvent) or column chromatography is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies aromatic π→π* transitions from the dichlorobenzoate moiety.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or GC-MS) and fragmentation patterns.
  • NMR (¹H/¹³C) : Key for structural elucidation. For example, the allyl group shows characteristic peaks at δ 4.8–5.3 ppm (CH₂=CH₂) and δ 5.8–6.2 ppm (CH₂=CH₂ protons) in ¹H NMR .
  • Chromatography : HPLC or TLC with UV detection ensures purity, while GC-MS monitors volatile byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing with water if skin contact occurs; ethanol for equipment cleanup.
  • Airborne Monitoring : Regular checks using gas detectors to ensure concentrations remain below OSHA thresholds.
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

SHELXL is ideal for refining crystal structures, especially for compounds with heavy atoms (e.g., Cl). Key steps include:

  • Data Collection : High-resolution X-ray diffraction (XRD) data (e.g., triclinic system with space group P1).
  • Structure Solution : Use Patterson methods (SHELXD) for phasing.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically.
  • Validation : Check dihedral angles (e.g., ~73.6° between aromatic rings) and R-factors (< 0.05) .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly its antifungal or enzyme-inhibitory potential?

  • In Vitro Assays : Microdilution assays against fungal strains (e.g., Candida albicans) to determine MIC values.
  • Coordination Chemistry : Synthesize metal complexes (e.g., Fe, Co, Ni) with thiosemicarbazone ligands to enhance bioactivity. Characterize using elemental analysis and IR spectroscopy .
  • Enzyme Studies : Monitor activity via UV-Vis kinetics (e.g., isomerase activity using trans-2-chloro-4-carboxymethylenebut-2-en-4-olide as a substrate) .

Q. How can computational methods like Hirshfeld surface analysis and molecular docking predict the reactivity and binding modes of this compound?

  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Cl⋯H, C–H⋯O contacts) in crystal packing.
  • Molecular Docking : Simulates binding to target proteins (e.g., monoamine oxidases) using AutoDock Vina. Adjust protonation states and solvation parameters for accuracy .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What methodologies address impurities or byproducts formed during the synthesis of this compound?

  • Chromatographic Purity Checks : HPLC with a C18 column and acetonitrile/water gradient elution.
  • Spectroscopic Monitoring : Track unreacted 2,4-dichlorobenzoic acid via IR (COOH stretch at ~2500–3000 cm⁻¹).
  • Recrystallization : Use ethanol or hexane/ethyl acetate mixtures to remove polar or non-polar impurities .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

  • Parameter Calibration : Validate DFT functionals (e.g., compare B3LYP vs. M06-2X) against experimental NMR data.
  • Solvent Effects : Include PCM models to simulate solvent-induced shifts.
  • Dynamic Effects : Perform MD simulations to account for conformational flexibility in solution vs. solid-state structures .

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